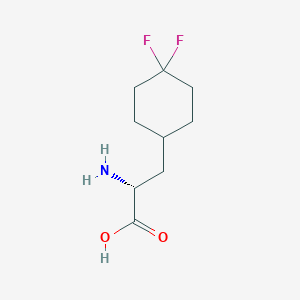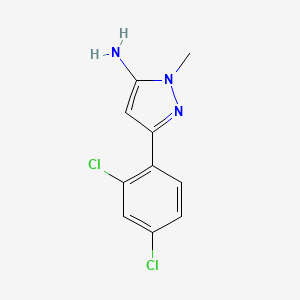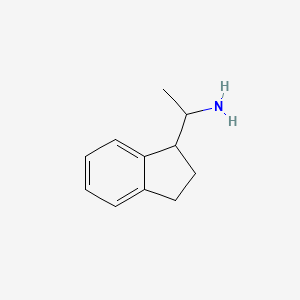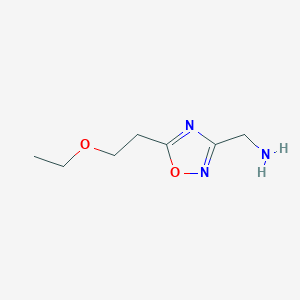
(R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a difluorocyclohexyl group
准备方法
The synthesis of (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and fluorinating agents.
Fluorination: The cyclohexanone is subjected to fluorination to introduce the difluoro groups. This step often employs reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amination: The fluorinated cyclohexanone is then converted to the corresponding amine through reductive amination using reagents like sodium cyanoborohydride.
Coupling: The final step involves coupling the amine with a protected amino acid derivative, followed by deprotection to yield the target compound.
化学反应分析
(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, utilizing palladium catalysts and boron reagents.
科学研究应用
(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is explored as a potential building block for designing novel pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: It is used in studies to understand the role of fluorinated amino acids in protein structure and function.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
Pathways Involved: The compound may affect pathways related to neurotransmission, metabolic regulation, and cellular signaling
相似化合物的比较
(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid can be compared with other similar compounds:
(2R)-2-amino-3-(4,4-dichlorocyclohexyl)propanoic acid: This compound has chlorine atoms instead of fluorine, resulting in different reactivity and biological activity.
(2R)-2-amino-3-(4,4-dibromocyclohexyl)propanoic acid:
(2R)-2-amino-3-(4,4-difluorocyclopentyl)propanoic acid: The cyclopentyl ring changes the steric and electronic environment, affecting the compound’s behavior in chemical reactions and biological systems.
属性
分子式 |
C9H15F2NO2 |
|---|---|
分子量 |
207.22 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid |
InChI |
InChI=1S/C9H15F2NO2/c10-9(11)3-1-6(2-4-9)5-7(12)8(13)14/h6-7H,1-5,12H2,(H,13,14)/t7-/m1/s1 |
InChI 键 |
LXHJNUVCXGOEQF-SSDOTTSWSA-N |
手性 SMILES |
C1CC(CCC1C[C@H](C(=O)O)N)(F)F |
规范 SMILES |
C1CC(CCC1CC(C(=O)O)N)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13620591.png)









